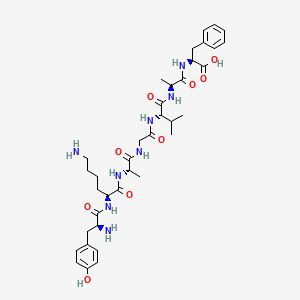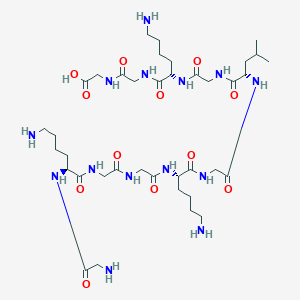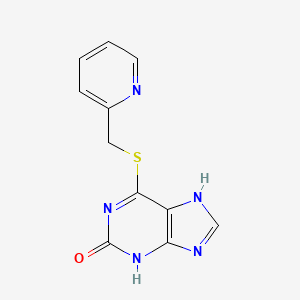
6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol is a heterocyclic compound that features a purine core with a pyridylmethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions starting from simple precursors like formamide and cyanamide.
Introduction of the Pyridylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where a pyridylmethylsulfanyl group is introduced to the purine core. Common reagents for this step include pyridine derivatives and thiol compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pyridylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine core or the pyridylmethylsulfanyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives.
Scientific Research Applications
6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and viral infections.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific interactions with the molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-(2-pyridylmethylthio)-9H-purin-2-ol: Similar structure but with a thio group instead of a sulfanyl group.
6-(2-pyridylmethylamino)-9H-purin-2-ol: Contains an amino group instead of a sulfanyl group.
Uniqueness
6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol is unique due to its specific combination of a purine core with a pyridylmethylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
646510-96-5 |
|---|---|
Molecular Formula |
C11H9N5OS |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
6-(pyridin-2-ylmethylsulfanyl)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C11H9N5OS/c17-11-15-9-8(13-6-14-9)10(16-11)18-5-7-3-1-2-4-12-7/h1-4,6H,5H2,(H2,13,14,15,16,17) |
InChI Key |
YYVNUBZAVPCCQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NC(=O)NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12590911.png)

![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)
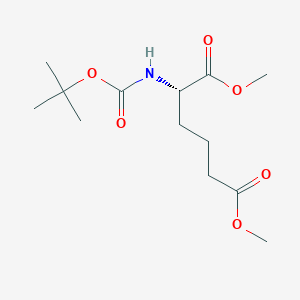
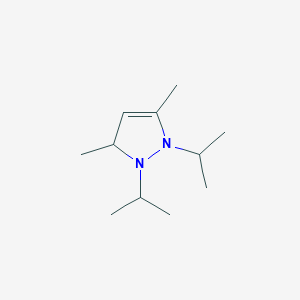
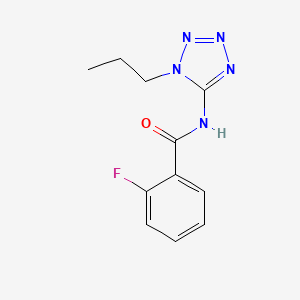
![N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine](/img/structure/B12590943.png)

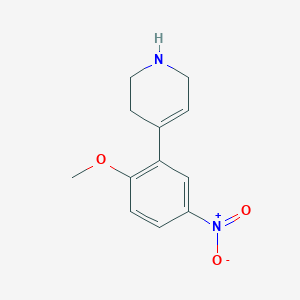
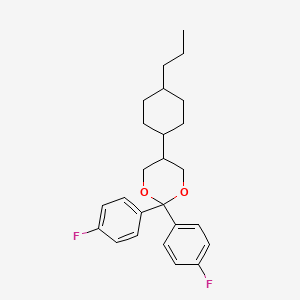
![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
![2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide](/img/structure/B12590971.png)
